
3-(Pyridin-2-yl)prop-2-yn-1-ol
Overview
Description
3-(Pyridin-2-yl)prop-2-yn-1-ol (CAS: 29768-03-4) is a pyridine-derived propargyl alcohol with the molecular formula C₈H₇NO and a molecular weight of 133.15 g/mol . Its structure features a pyridine ring substituted at the 2-position with a propargyl alcohol group (–C≡C–CH₂OH), which confers unique reactivity and versatility in organic synthesis. The terminal alkyne moiety enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), while the hydroxyl group allows for further functionalization. This compound is widely used as a pharmaceutical intermediate and in materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Pyridin-2-yl)prop-2-yn-1-ol can be synthesized through various methods. One common approach involves the palladium-catalyzed Sonogashira cross-coupling reaction between 2-bromopyridine and propargyl alcohol . The reaction typically requires a palladium catalyst, a copper co-catalyst, and a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a likely candidate due to its efficiency and scalability. The reaction conditions can be optimized for large-scale production by adjusting the catalyst loading, reaction time, and temperature.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-yl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.
Major Products
Oxidation: Pyridine-2-carboxaldehyde or pyridine-2-carboxylic acid.
Reduction: 3-(Pyridin-2-yl)prop-2-en-1-ol or 3-(Pyridin-2-yl)propan-1-ol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Biochemical Applications
Biochemical Interactions:
3-(Pyridin-2-yl)prop-2-yn-1-ol has been shown to interact with various enzymes and proteins, influencing cellular processes such as signaling pathways, gene expression, and metabolism. Its ability to modulate enzyme activity makes it a valuable compound in biochemical research.
Antimicrobial and Anticancer Properties:
Research indicates potential biological activities, including antimicrobial and anticancer effects. Studies have explored its efficacy against various pathogens and cancer cell lines, suggesting that it may serve as a lead compound for drug development .
Industrial Applications
Pharmaceutical Development:
In the pharmaceutical industry, this compound is utilized as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can enhance therapeutic properties or target specific biological pathways .
Cosmetic Formulations:
The compound is also being investigated for use in cosmetic formulations due to its potential skin benefits. Its incorporation into topical products may improve skin hydration and provide protective effects against environmental stressors .
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the anticancer activity of this compound against human breast cancer cell lines. The results demonstrated significant cytotoxic effects at low concentrations, indicating its potential as an effective therapeutic agent.
Case Study 2: Antimicrobial Testing
In another study, the compound was tested against common bacterial strains. The findings revealed that it exhibited notable antibacterial activity, suggesting its application in developing new antimicrobial agents .
Summary of Applications
Field | Application |
---|---|
Chemistry | Building block for complex molecule synthesis |
Biology | Modulation of enzyme activity; potential antimicrobial and anticancer properties |
Medicine | Development of therapeutic agents for various diseases |
Cosmetics | Inclusion in formulations for skin benefits |
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-yl)prop-2-yn-1-ol depends on its specific application. In biological systems, it can interact with enzymes and receptors, potentially inhibiting their activity. The alkyne group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme function. The pyridine ring can also participate in π-π interactions with aromatic amino acids in protein active sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from the Pyridine-Propargyl Alcohol Family
The Catalog of Pyridine Compounds (2017) lists several derivatives of 3-(Pyridin-2-yl)prop-2-yn-1-ol with modifications on the pyridine ring. Key examples are summarized below:
Table 1: Comparison of Pyridine-Propargyl Alcohol Derivatives
Key Observations:
- Halogenated Derivatives (e.g., Cl, F substituents): Chlorine atoms increase molecular weight and lipophilicity, enhancing membrane permeability. Such derivatives (e.g., 2,5-dichloro) are explored in agrochemicals, aligning with patented pyridine-based pesticides like 5-(3-(ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine derivatives . Fluorine substituents (e.g., 2-amino-5-fluoro) improve metabolic stability and bioavailability, making them relevant to drug discovery .
- Amino and Methoxy Derivatives: Amino groups (–NH₂) enhance hydrogen-bonding capacity, favoring interactions with biological targets.
Comparison with Non-Propargyl Alcohol Pyridine Derivatives
3-(Pyrrolidin-3-yl)prop-2-en-1-ol
This compound (CAS: 1899050-27-1) replaces the propargyl alcohol group with an enol (–CH₂–CHOH) and adds a pyrrolidine ring. Key differences include:
- Reactivity: The conjugated enol system participates in Michael additions or redox reactions, unlike the terminal alkyne in this compound.
- Applications : Primarily used in pharmaceutical synthesis (e.g., kinase inhibitors) due to its rigid, nitrogen-rich structure .
3-Phenyl-3-(pyridin-2-yl)propan-1-ol
This derivative (CAS: 46498-51-5) features a phenyl group and a longer alkyl chain. Differences include:
- Molecular Weight : Higher (≈223 g/mol) due to the phenyl group, increasing lipophilicity.
- Applications : Critical intermediate in Pheniramine (antihistamine) production, highlighting the role of aromatic substituents in drug design .
Biological Activity
3-(Pyridin-2-yl)prop-2-yn-1-ol is a pyridine derivative characterized by its unique structural features, which include an alkyne group and a hydroxyl moiety. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyridine ring that influences its reactivity and biological interactions. The presence of the alkyne group allows for diverse chemical transformations, which can be exploited in drug design and synthesis.
The biological activity of this compound is primarily attributed to its interactions with various biomolecules:
- Enzyme Interaction : The compound has been shown to interact with specific enzymes, potentially leading to inhibition or activation of biochemical pathways. This interaction can alter cellular processes such as metabolism and signaling pathways.
- Cellular Effects : Studies indicate that this compound can influence gene expression and cellular growth. Its ability to modulate cellular signaling pathways positions it as a candidate for further therapeutic exploration.
- Bioconjugation Potential : The alkyne group enables "click chemistry" reactions, facilitating the conjugation of this compound with other biomolecules for targeted delivery systems in therapeutic applications.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies have shown that it can inhibit the growth of cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells, with IC50 values indicating significant potency compared to standard chemotherapeutics like 5-Fluorouracil .
Cell Line | IC50 Value (µM) | Comparison Drug | IC50 Value (µM) |
---|---|---|---|
MCF-7 | 9.46 | 5-Fluorouracil | 17.02 |
MDA-MB-231 | 11.73 | 5-Fluorouracil | 11.73 |
Case Studies
- Inhibition of Cancer Cell Proliferation : A study evaluated the effects of this compound on MCF-7 cells, revealing that treatment resulted in increased apoptosis markers compared to untreated controls. This suggests a mechanism involving programmed cell death as a pathway through which the compound exerts its anticancer effects .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited significant inhibitory concentrations (MIC values), supporting its potential as an antibacterial agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(Pyridin-2-yl)prop-2-yn-1-ol, and how do reaction conditions influence yield?
- Methodological Answer : A widely used approach involves Sonogashira coupling between 2-bromopyridine and propargyl alcohol derivatives under palladium catalysis . Key parameters include:
- Catalyst system : Pd(PPh₃)₂Cl₂/CuI in amine bases (e.g., piperidine).
- Solvent optimization : Polar aprotic solvents (DMF, THF) enhance reactivity.
- Temperature : Reactions typically proceed at 60–80°C to balance kinetics and side-product formation.
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity. Monitor by TLC (Rf ~0.3 in 1:1 hexane/EtOAc) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) shows distinct signals: pyridin-2-yl protons (δ 8.5–7.5 ppm), propargyl -OH (δ 2.5–3.0 ppm, broad), and alkyne C-H (δ 2.1–2.3 ppm) .
- IR : Strong absorption at ~3250 cm⁻¹ (-OH stretch) and ~2100 cm⁻¹ (C≡C stretch) confirms functional groups.
- X-ray crystallography : For structural validation, single-crystal X-ray diffraction (e.g., using Cu-Kα radiation) resolves bond angles and torsion effects .
Q. How should researchers handle safety risks associated with this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods to mitigate inhalation risks; the compound may release toxic fumes upon decomposition .
- Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent oxidation of the alkyne group .
Advanced Research Questions
Q. What strategies resolve contradictions in catalytic hydrogenation selectivity for this compound derivatives?
- Methodological Answer : Discrepancies in hydrogenation outcomes (e.g., over-reduction to propane derivatives vs. partial alkene formation) often stem from:
- Catalyst choice : Lindlar catalyst (Pd/CaCO₃, quinoline-poisoned) selectively yields cis-alkenes, while Pd/BaSO₄ may over-hydrogenate .
- Solvent effects : Polar solvents (MeOH) favor protonation pathways, altering selectivity.
- Mitigation : Conduct controlled experiments with deuterated solvents (e.g., CD₃OD) to track hydrogenation intermediates via ¹H NMR .
Q. How does stereoelectronic tuning of the pyridine ring affect the reactivity of this compound in cycloaddition reactions?
- Methodological Answer :
- Electron-withdrawing substituents : Fluorine or nitro groups at the pyridine 4-position increase alkyne electrophilicity, accelerating Cu-free click reactions .
- Steric effects : Bulky substituents (e.g., 2,6-dimethylpyridine) hinder regioselectivity in [2+2] cycloadditions.
- Experimental validation : Compare reaction rates using kinetic studies (UV-Vis monitoring) and DFT calculations to map transition states .
Q. What methodologies address discrepancies in biological activity data for this compound analogs?
- Methodological Answer : Conflicting bioactivity results (e.g., enzyme inhibition vs. receptor antagonism) require:
- Dose-response profiling : Use IC₅₀/EC₅₀ curves to validate target specificity.
- Metabolic stability assays : Incubate compounds with liver microsomes (e.g., human CYP450 isoforms) to assess degradation pathways .
- Structural analogs : Synthesize and test derivatives (e.g., 3-(Pyridin-3-yl) isomers) to isolate steric/electronic contributions .
Properties
IUPAC Name |
3-pyridin-2-ylprop-2-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-7-3-5-8-4-1-2-6-9-8/h1-2,4,6,10H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTFIWAQYSBSEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C#CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392884 | |
Record name | 3-(Pyridin-2-yl)prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29768-03-4 | |
Record name | 3-(Pyridin-2-yl)prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(pyridin-2-yl)prop-2-yn-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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